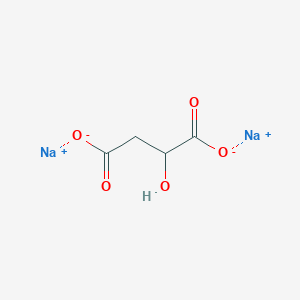
Sodium DL-malate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium DL-malate is an organic compound that serves various roles in different industries. It is the sodium salt of malic acid, a naturally occurring substance found in many fruits and vegetables. This compound is commonly used as a food additive, buffering agent, and nutritional supplement. It is known for its ability to enhance food flavor, improve texture, and regulate acidity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium DL-malate is typically synthesized by neutralizing malic acid with sodium hydroxide. The reaction involves dissolving malic acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain this compound in crystalline form .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The final product is often dried and packaged for use in various applications .
Chemical Reactions Analysis
Types of Reactions: Sodium DL-malate can undergo several types of chemical reactions, including:
Oxidation: It can be oxidized to produce oxaloacetate.
Reduction: It can be reduced to form malate.
Substitution: It can participate in substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various metal salts can be used to replace the sodium ion.
Major Products:
Oxidation: Oxaloacetate
Reduction: Malate
Substitution: Corresponding metal malates.
Scientific Research Applications
Sodium DL-malate has a wide range of applications in scientific research:
Chemistry: It is used as a buffering agent in various chemical reactions.
Biology: It plays a role in metabolic studies, particularly in the Krebs cycle.
Industry: It is used in food and beverage industries as a flavor enhancer and acidity regulator
Mechanism of Action
Sodium DL-malate exerts its effects primarily through its role in metabolic pathways. It is involved in the Krebs cycle, where it helps in the production of energy by facilitating the conversion of malate to oxaloacetate. This process is crucial for cellular respiration and energy production . Additionally, it has been shown to influence ion transport and pH regulation within cells, which can have various physiological effects .
Comparison with Similar Compounds
- Sodium L-malate
- Sodium D-malate
- Sodium hydrogen malate
Comparison: Sodium DL-malate is unique in that it contains both the D- and L- isomers of malic acid, making it a racemic mixture. This gives it distinct properties compared to its individual isomers. For example, sodium L-malate is often used in food and beverage applications due to its natural occurrence in fruits, while sodium D-malate is less common. Sodium hydrogen malate, on the other hand, is used primarily as a buffering agent .
Properties
Molecular Formula |
C4H4Na2O5 |
|---|---|
Molecular Weight |
178.05 g/mol |
IUPAC Name |
disodium;2-hydroxybutanedioate |
InChI |
InChI=1S/C4H6O5.2Na/c5-2(4(8)9)1-3(6)7;;/h2,5H,1H2,(H,6,7)(H,8,9);;/q;2*+1/p-2 |
InChI Key |
WPUMTJGUQUYPIV-UHFFFAOYSA-L |
Canonical SMILES |
C(C(C(=O)[O-])O)C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















